1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine chemical structure and properties
1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine chemical structure and properties
An In-Depth Technical Guide to 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine: Structural Profiling, Synthesis, and Chemical Biology
Executive Summary
In contemporary medicinal chemistry, arylsulfonamides serve as privileged scaffolds, offering exceptional metabolic stability, predictable hydrogen-bonding geometries, and tunable lipophilicity. 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is a highly specialized building block and screening compound that exemplifies these traits. By coupling an electron-rich 4-methoxybenzenesulfonyl moiety with a stereochemically complex 3,5-dimethylpiperidine ring, this molecule provides a rigid, lipophilic core utilized in the development of advanced therapeutics, including novel DNA gyrase inhibitors and GPCR ligands.
This whitepaper provides an authoritative analysis of its physicochemical properties, stereochemical nuances, and self-validating synthetic methodologies, designed for researchers and drug development professionals.
Physicochemical & Structural Profiling
The structural behavior of 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine is dictated by the interplay between the electron-withdrawing sulfonamide linkage and the steric bulk of the substituted piperidine ring.
Stereochemistry of the Piperidine Core
The incorporation of the 3,5-dimethylpiperidine ring introduces critical stereochemical considerations. The starting amine exists in two diastereomeric forms:
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The cis-Isomer: A meso compound (3R, 5S) where both methyl groups adopt equatorial positions in the preferred chair conformation. This diequatorial arrangement minimizes 1,3-diaxial steric repulsion, making it thermodynamically more stable by approximately 1.8 kcal/mol 1.
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The trans-Isomer: A chiral pair (3R,5R and 3S,5S) forced into an axial-equatorial conformation, resulting in higher steric strain.
During the synthesis of the sulfonamide, the stereochemical integrity of the piperidine ring is preserved. The thermodynamic preference for the cis-isomer heavily influences the conformational equilibrium and binding affinity of the final molecule in biological targets.
Figure 1: Stereochemical equilibrium and NMR differentiation of isomers.
Quantitative Physicochemical Data
The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen lone pair. Consequently, the predicted pKa of the piperidine nitrogen drops dramatically to -4.49 2. This causality means the molecule is entirely neutral at physiological pH (7.4), rendering it highly lipophilic and capable of passive diffusion across lipid bilayers.
| Property | Value | Source / Method |
| Molecular Formula | C14H21NO3S | Calculated |
| Molecular Weight | 283.39 g/mol | Calculated |
| Boiling Point | 402.2 ± 47.0 °C | Predicted 2 |
| Density | 1.139 ± 0.06 g/cm³ | Predicted 2 |
| pKa (Sulfonamide) | -4.49 ± 0.60 | Predicted 2 |
Self-Validating Synthesis Methodology
The synthesis of arylsulfonamides via the reaction of a sulfonyl chloride with a secondary amine is a foundational transformation 3. To ensure high yield and purity, the following protocol incorporates mechanistic causality and built-in validation steps.
Step-by-Step Protocol
Step 1: Reaction Setup (Initiation)
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Action: Dissolve 3,5-dimethylpiperidine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous dichloromethane (CH2Cl2) at 0 °C under an inert argon atmosphere.
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Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the electrophile into 4-methoxybenzenesulfonic acid. DIPEA is selected as a sterically hindered, non-nucleophilic base; it scavenges the HCl byproduct without competing with the piperidine for the electrophile. 0 °C controls the exothermic nature of the nucleophilic attack.
Step 2: Electrophile Addition (Propagation)
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Action: Add 4-methoxybenzenesulfonyl chloride (1.1 eq) dropwise as a solution in CH2Cl2. Allow the reaction to slowly warm to room temperature over 4 hours.
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Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive sulfonyl chloride, minimizing the formation of dimeric or polymerized side products.
Step 3: In-Process Validation (Monitoring)
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Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system, visualized under UV light (254 nm).
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Self-Validation: 3,5-dimethylpiperidine is not UV-active. Therefore, the reaction is validated by observing the disappearance of the highly UV-active sulfonyl chloride (high Rf) and the concurrent appearance of a new, intense UV-active product spot (moderate Rf). If the starting material spot persists, additional piperidine is required.
Step 4: Quench and Extraction (Isolation)
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Action: Quench the reaction with 1M aqueous HCl. Extract the aqueous phase with CH2Cl2. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Causality: The 1M HCl wash acts as a chemical filter. It selectively protonates any unreacted 3,5-dimethylpiperidine and DIPEA, forcing them into the aqueous layer. Because the target sulfonamide is non-basic (pKa ~ -4.49), it remains exclusively in the organic layer, ensuring a highly pure crude product prior to column chromatography.
Figure 2: Synthesis workflow and mechanism for the arylsulfonamide target.
Applications in Drug Discovery
The 1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine architecture is highly valued in structure-based drug design.
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Conformational Rigidity: The piperidine ring restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding to a target protein.
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Targeting Hydrophobic Pockets: The 4-methoxy group acts as an electron-donating substituent that enriches the π-electron density of the phenyl ring, enhancing cation-π or π-π stacking interactions within receptor binding sites.
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Antimicrobial Development: Analogous substituted piperidines and morpholines tethered to complex aromatic systems have been successfully utilized in the development of Spiropyrimidinetrione DNA gyrase inhibitors, demonstrating potent and selective antituberculosis activity by occupying solvated pockets near the DNA cleavage site 4. The substitution of a morpholine ring with a dimethylpiperidine increases the LogD value by approximately one unit, significantly improving cellular permeability in Gram-negative and mycobacterial pathogens.
References
- ChemicalBook. "1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine".
- Grokipedia. "3,5-Dimethylpiperidine - Isomers and Stereochemistry". Grokipedia.
- Basarab, G. S., et al. "Spiropyrimidinetrione DNA Gyrase Inhibitors with Potent and Selective Antituberculosis Activity".
- Mok, et al. "Sustainable Approaches in Pharmaceutical Discovery and Development of Sulfa Drugs". Theseus.
